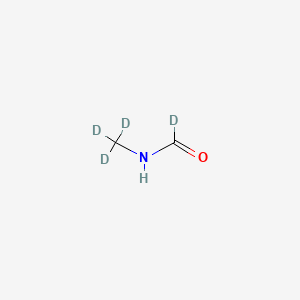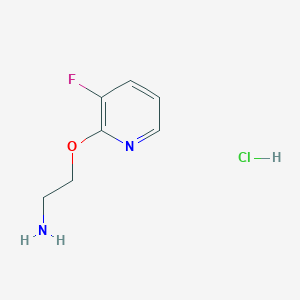
Thiobenzamide-2,3,4,5,6-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiobenzamide-2,3,4,5,6-d5 is a deuterated form of thiobenzamide, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used as a stable isotope reagent in various chemical and biochemical applications. Its molecular formula is C7H2D5NS, and it has a molecular weight of 142.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiobenzamide-2,3,4,5,6-d5 typically involves the deuteration of thiobenzamide. One common method is the reaction of thiobenzamide with deuterated reagents under controlled conditions to replace the hydrogen atoms with deuterium. This process can be carried out using deuterated solvents and catalysts to ensure high levels of deuterium incorporation.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and techniques to handle deuterated compounds. The production is carried out under strict quality control to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Thiobenzamide-2,3,4,5,6-d5 undergoes various chemical reactions, including:
Oxidation: Thiobenzamide can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiobenzamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiobenzamides. These products are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
Thiobenzamide-2,3,4,5,6-d5 has a wide range of applications in scientific research:
作用機序
The mechanism of action of thiobenzamide-2,3,4,5,6-d5 involves its interaction with specific molecular targets and pathways. In biological systems, thiobenzamide can be metabolized to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The deuterium atoms in this compound can influence the rate of these metabolic reactions, providing insights into the reaction mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Thiobenzamide: The non-deuterated form of thiobenzamide, used in similar applications but without the benefits of deuterium labeling.
N,N,2,4,6-pentamethyl-thiobenzamide: A sterically hindered thiobenzamide derivative with unique structural and chemical properties.
Uniqueness
Thiobenzamide-2,3,4,5,6-d5 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biochemical pathways and offers insights into reaction mechanisms that are not possible with non-deuterated compounds.
特性
分子式 |
C7H7NS |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
2,3,4,5,6-pentadeuteriobenzenecarbothioamide |
InChI |
InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |
InChIキー |
QIOZLISABUUKJY-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=S)N)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)
![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)
![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)


